molecular formula C8H9Cl2NO2S B3306640 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide CAS No. 928928-75-0

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide

Cat. No.: B3306640
CAS No.: 928928-75-0
M. Wt: 254.13 g/mol
InChI Key: YQWGPUDGILBZSW-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-N-methylmethanesulfonamide ( 928928-75-0) is a dichlorophenyl-substituted methanesulfonamide compound supplied for scientific research and development. This chemical belongs to a class of sulfonanilides, which are of significant structural interest due to the conformational properties of the amide hydrogen bond and its role in potential biological activity . The molecular structure features a methanesulfonamide group attached to an N-methyl group and a 2,6-dichlorophenyl ring, providing a distinct steric and electronic profile for investigation. Researchers can utilize this compound in various non-clinical applications, including as a building block in organic synthesis, for method development in analytical chemistry, or as a standard in purity assays. It is offered with a purity of 95% and is available for shipment from multiple global stock locations . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGPUDGILBZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,6-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The synthesis of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide involves various methods, including the reaction of sulfonyl chlorides with amines. The compound can also be produced via a rearrangement process that yields high purity and yield .

Formulations in Agriculture

Recent studies have explored the use of this compound in agrochemical formulations, particularly for enhancing the efficacy of foliar applications. The compound's properties allow for improved spreading and uptake in plant systems, making it valuable for pesticide formulations .

Table 2: Agrochemical Properties

PropertyValue
Application MethodFoliar spray
BenefitsEnhanced absorption
Target PestsVarious agricultural pests

Case Study: Diclofenac Efficacy

A clinical study demonstrated that topical formulations of Diclofenac (e.g., Pennsaid) effectively reduce pain associated with osteoarthritis. The study highlighted the importance of the compound's formulation in achieving therapeutic outcomes while minimizing systemic side effects .

Case Study: Agrochemical Performance

In a field trial assessing the effectiveness of foliar applications containing this compound, results indicated significant improvements in crop yield and pest resistance compared to control groups without the compound .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Key Structural Features

The following table compares the target compound with structurally related sulfonamide-based pesticides:

Compound Name Substituents on Phenyl Ring Sulfonamide Modifications Molecular Weight (g/mol) Primary Use
1-(2,6-Dichlorophenyl)-N-methylmethanesulfonamide 2,6-dichloro N-methyl, methanesulfonamide ~264.1 (calculated) Not explicitly stated
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) 4-methyl Dimethylamino-sulfonyl, fluoro, dichloro ~349.2 (calculated) Fungicide
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) None Dimethylamino-sulfonyl, fluoro, dichloro ~333.2 (calculated) Fungicide

Notes:

  • Chlorination Patterns : The 2,6-dichloro substitution in the target compound contrasts with the 4-methyl group in tolylfluanid and the unsubstituted phenyl ring in dichlofluanid. This difference likely alters binding affinity to biological targets, such as fungal enzymes.
  • Sulfonamide Modifications: The absence of a fluoro group and dimethylamino-sulfonyl moiety in the target compound may reduce its environmental persistence compared to tolylfluanid and dichlofluanid, which are known for their stability .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP (estimated ~3.2) is lower than tolylfluanid (logP ~4.1) due to the absence of a fluoro group and dimethylamino-sulfonyl moiety.

Efficacy and Toxicity

  • Target Compound: Limited data are available, but its structural simplicity may offer a favorable toxicity profile compared to tolylfluanid, which is regulated due to toxicity to aquatic organisms .
  • Tolylfluanid/Dichlofluanid : These compounds exhibit high efficacy against oomycetes and fungi but are restricted in the EU due to endocrine-disrupting properties .

Environmental Impact

  • The target compound’s lack of fluorine and complex sulfonamide groups may result in faster degradation in soil compared to its analogs.

Biological Activity

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methanesulfonamide moiety, which contribute to its unique chemical properties. The presence of chlorine atoms enhances its reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can bind to various receptors, altering their activity and leading to physiological changes.
  • Cellular Impact : It influences cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. It is hypothesized to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Further research is needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

There is evidence suggesting that the compound may have anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Comparative Biological Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy in Clinical Isolates : A study evaluated the compound's effectiveness against clinical isolates of resistant bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an alternative treatment option for resistant infections.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These findings support further exploration into its use as an anticancer agent.
  • Inflammatory Disease Models : Animal models of inflammatory diseases treated with the compound exhibited reduced inflammation markers and improved clinical outcomes, indicating its therapeutic potential in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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